Elubrixin tosylate

Overview

Description

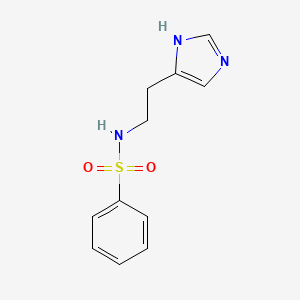

Elubrixin tosylate, also known as SB-656933 tosylate, is a potent, selective, competitive, reversible, and orally active CXCR2 antagonist and an IL-8 receptor antagonist . It inhibits neutrophil CD11b upregulation (IC50 of 260.7 nM) and shape change (IC50 of 310.5 nM) .

Molecular Structure Analysis

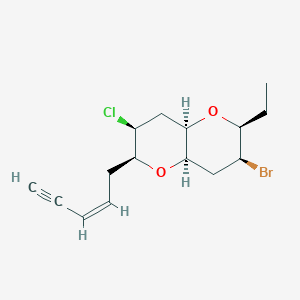

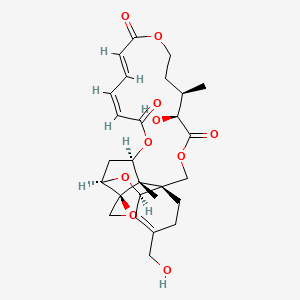

Elubrixin tosylate has a molecular weight of 635.51 and a formula of C24H25Cl2FN4O7S2 . Its structure includes a sulfonamide group that is S-linked to a benzene ring .Chemical Reactions Analysis

Tosylates, including Elubrixin tosylate, are known to be excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Physical And Chemical Properties Analysis

Elubrixin tosylate is a solid substance with a white to off-white color . It is soluble in DMSO at a concentration of 125 mg/mL .Scientific Research Applications

DNA-Encoded Library Technology (ELT) and On-DNA Reactions

- Application : Elubrixin tosylate may be involved in DNA-encoded library technology (ELT), which is crucial for pharmaceutical and biotechnological research, particularly in hit identification and target validation. The technology facilitates on-DNA reactions, such as ring-closing metathesis and cross-metathesis, to explore a greater chemical space and access challenging chemotypes like constrained macrocycles (Lu et al., 2017).

Drug Delivery and Antitumor Activity

- Application : Elubrixin tosylate may play a role in enhancing the anti-tumor activity of certain drugs. For example, it could be involved in the preparation of nanomatrix systems to improve the solubility, dissolution, and bioavailability of drugs, thereby enhancing their anti-tumor activity in both in vitro and in vivo studies (Guo et al., 2017).

Elastin-like Polypeptide (ELP) in Drug Release and Cancer Therapy

- Application : Elastin-like polypeptides (ELPs) are used in drug delivery systems due to their thermosensitive properties. Elubrixin tosylate could be linked to ELPs for targeted drug delivery in cancer therapy. These systems exploit the phase transition properties of ELPs in response to temperature changes, enabling selective drug release and uptake by tumor tissues (Ryu et al., 2017).

MALDI-TOF Mass Spectrometry in Helminthology

- Application : Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry, a technique used in clinical microbiology, could utilize elubrixin tosylate in the study of helminths. This method may be employed for the identification of specific proteins in nematodes of human and veterinary importance, aiding in diagnostic processes (Feucherolles et al., 2019).

Thermally Targeted ELPs for Chemotherapy Drug Delivery

- Application : ELPs conjugated with chemotherapeutic drugs, possibly including elubrixin tosylate, can be used for thermally targeted delivery to tumors. This method minimizes non-selective toxicity associated with systemic drug administration, enhancing the efficiency and safety of chemotherapy treatments (Bidwell et al., 2007).

Enhancement of Drug Solubility and Absorption

- Application : Elubrixin tosylate may be involved in formulations designed to increase the solubility and oral absorption of poorly water-soluble drugs. Such formulations can significantly enhance drug bioavailability, making them more effective in therapeutic applications (Kim, 2013).

Mechanism of Action

Safety and Hazards

Elubrixin tosylate should be handled with care to avoid inhalation, contact with eyes and skin, and dust or aerosol formation . It should be stored at 4°C, sealed, and away from moisture .

Relevant Papers Elubrixin tosylate has been used in trials studying the treatment of Cystic Fibrosis, Colitis, Ulcerative, and Chronic Obstructive Pulmonary Disease (COPD) . For more detailed information, you may want to look up these studies directly.

properties

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUWWGOABMMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2FN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242106 | |

| Record name | Elubrixin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elubrixin tosylate | |

CAS RN |

960495-43-6 | |

| Record name | Elubrixin tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960495436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubrixin tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 960495-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELUBRIXIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FVR7WD4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NCGC00169398-02_C42H54O22_2H-Pyran-4-acetic acid, 3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, 2-[4-[[2-[(2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl]acetyl]oxy]phenyl]ethyl ester, (2S,3E,4S)-](/img/structure/B1260505.png)

![4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1260513.png)